AZD4547

Description

Role of Fibroblast Growth Factor Receptors in Normal Cellular Physiology

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. patsnap.commdpi.com Upon binding with specific FGF ligands, these receptors form ternary complexes, typically stabilized by heparan sulfate (B86663) proteoglycans (HSPGs). cancerbiomed.orgaacrjournals.org This interaction induces receptor dimerization and transphosphorylation of intracellular tyrosine kinase domains. cancerbiomed.orgaacrjournals.org This activation triggers multiple downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT/mTOR, STATs, and PLCγ/PKC cascades. patsnap.comcancerbiomed.orgnih.gov These pathways collectively orchestrate crucial cellular functions such as proliferation, survival, migration, and differentiation. rutgers.edufrontiersin.orgpatsnap.com In adult tissues, FGFRs are involved in processes like wound repair, angiogenesis, and maintaining stem cell pluripotency. patsnap.com For instance, the FGF/FGFR axis is critical for the normal development and adult homeostasis of the prostate gland. physiology.org

Aberrant FGFR Signaling in Oncogenesis and Disease Progression

Increasing evidence indicates that aberrant activation of the FGF/FGFR pathway plays a critical role in oncogenesis and contributes to tumor proliferation, angiogenesis, migration, and survival. rutgers.eduoncotarget.com Deregulation of FGFR signaling is considered a key oncogenic driver in approximately 7% of human cancers. patsnap.com This dysregulation can lead to uncontrolled cell behavior and disease progression. patsnap.com Aberrant FGFR signaling can contribute to carcinogenesis through several mechanisms, including driving cancer cell proliferation and survival, promoting neo-angiogenesis, and contributing to acquired resistance to other cancer therapies. rutgers.eduoncotarget.com

Mechanisms of FGFR Dysregulation: Amplification, Mutation, and Translocation

Aberrant FGFR signaling in cancer can arise from various somatic alterations. oncotarget.comaacrjournals.org These include:

Gene Amplification: Overexpression of FGFR receptors can result from gene amplification. oncotarget.comaacrjournals.org FGFR1 amplification, for example, has been observed in squamous non-small cell lung carcinoma (NSCLC), osteosarcoma, and breast cancer, and is associated with sensitivity to FGFR inhibitors in preclinical models. aacrjournals.org FGFR2 amplification is found in gastric cancers, particularly diffuse-type, and is often associated with poor prognosis. mdpi.comamegroups.org

Mutation: Point mutations can lead to constitutive receptor activation or decreased sensitivity to ligand binding. oncotarget.comaacrjournals.org Activating mutations, particularly in FGFR2 and FGFR3, are found in various tumors and can cause ligand-independent receptor dimerization and downstream signaling activation. mdpi.commdpi.com Mutations in FGFR3 are notably common in non-muscle invasive bladder cancers. amegroups.org

Translocation: Chromosomal translocations can result in the formation of fusion proteins with constitutive kinase activity. oncotarget.comaacrjournals.org Fusion genes involving FGFR1, FGFR2, and FGFR3 with various partners have been described across a spectrum of tumor histologies. oncotarget.comaacrjournals.org FGFR3-TACC3 fusions were initially identified in glioblastoma and have also been observed in bladder and lung cancers. crownbio.com FGFR2 fusions are found in intrahepatic cholangiocarcinoma and, less commonly, in thyroid, lung, and prostate cancers. crownbio.com

Other mechanisms of dysregulation include alternative splicing, which can alter ligand specificity, and upregulation of FGF ligand expression by tumor or stromal cells, leading to aberrant autocrine or paracrine signaling loops. rutgers.edumdpi.comaacrjournals.org

Therapeutic Targeting Strategies for Aberrant FGFR Activity

Given the pivotal role of aberrant FGFR signaling in numerous cancers, the pathway has become a prominent target for therapeutic intervention. oncotarget.compatsnap.com Therapeutic strategies targeting the FGF/FGFR axis include small molecule tyrosine kinase inhibitors (TKIs), antagonistic antibodies, and FGF ligand traps. oncotarget.comcancerbiomed.orgcrownbio.com Small molecule TKIs are often ATP-competitive molecules that bind to the intracellular kinase domain, inhibiting catalytic activity or autophosphorylation. oncotarget.com Selective FGFR inhibitors have been developed to increase specificity and potentially reduce off-target toxicities associated with multi-targeted TKIs. aacrjournals.orgcrownbio.com

AZD4547 is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 kinases. clinicaltrials.govaacrjournals.orgascopubs.org It competes with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and downstream signaling. aacrjournals.org Preclinical studies have demonstrated that this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the nanomolar range. aacrjournals.orgascopubs.org It shows significantly lower potency against FGFR4 and other kinases like KDR (VEGFR2) and IGF1R. clinicaltrials.govaacrjournals.orgchemicalprobes.org

Preclinical data indicate that tumors with FGFR2 and FGFR3 point mutations and FGFR3/TACC3 fusions are responsive to this compound. clinicaltrials.gov this compound has demonstrated potent anti-tumor effects in various human cancer cell lines and xenograft models dependent on FGFR1-3, including those with FGFR gene amplification, mutation, or translocation. clinicaltrials.govaacrjournals.org For example, it inhibited cell growth and induced apoptosis in FGFR-1/2-expressed colorectal cancer cell lines and inhibited tumor growth in corresponding xenograft models. nih.gov In ovarian cancer cells, this compound suppressed proliferation, migration, stemness, and angiogenesis, and inhibited tumor growth in a mouse xenograft model. mdpi.com

Clinical investigations of this compound have been conducted in patients with advanced solid tumors harboring FGFR pathway aberrations. clinicaltrials.govascopubs.orgasco.orgnih.govresearchgate.netaacrjournals.org A Phase I study (NCT00979134) assessed this compound in patients with advanced solid tumors, including cohorts prospectively selected for amplification of FGFR1 or FGFR2. asco.orgresearchgate.net While the study did not meet its primary endpoint of a 16% objective response rate across all FGFR 1-3 alterations, it showed modest activity, particularly in patients with FGFR mutations and fusions. ascopubs.orgnih.gov In patients with tumors harboring FGFR fusions, a response rate of 22% was observed in the NCI-MATCH trial (EAY131) subprotocol W. ascopubs.orgnih.gov Stable disease was also observed in a notable percentage of patients. nih.govresearchgate.net Preclinical data suggested that responses in tumors with FGFR2 and FGFR3 fusions might be more robust than in those with FGFR gene amplifications based on early clinical data. clinicaltrials.gov

Preclinical studies have also explored potential mechanisms of resistance to this compound, including the activation of alternative receptor tyrosine kinases such as EGFR, HER3, and MET, which can modulate unresponsiveness to this compound in FGFR2-amplified gastric cancer. oncotarget.com Co-targeting these alternative pathways has been shown to overcome such resistance in preclinical models. oncotarget.com

The research findings on this compound highlight the potential of selectively targeting FGFRs in cancers driven by specific FGFR alterations. While challenges related to response rates and resistance mechanisms exist, the data underscore the importance of patient selection based on molecular profiling and the potential for combination therapies to enhance efficacy. cancerbiomed.orgoncotarget.com

Key Preclinical and Clinical Findings for this compound

| Study Type | Cancer Type(s) | FGFR Alteration(s) Targeted | Key Findings | Source |

| Preclinical | Various cancer cell lines and xenografts | FGFR1, FGFR2, FGFR3 amplification, mutation, translocation | Potent inhibition of proliferation and induction of apoptosis in FGFR-dysregulated models. Inhibition of downstream signaling (pFRS2α, p44/42 MAPK, AKT, ERK1/2). clinicaltrials.govaacrjournals.orgnih.gov | clinicaltrials.govaacrjournals.orgnih.gov |

| Preclinical | Ovarian Cancer cell lines and xenografts | Dysregulated FGFR activity (FGFR4 elevated) | Suppressed proliferation, migration, stemness, and angiogenesis. Inhibited tumor growth in vivo. mdpi.com | mdpi.com |

| Preclinical | Colorectal Cancer cell lines and xenografts | FGFR-1/2 expression | Potent cytostatic and cytotoxic activities in vitro. Inhibited tumor growth and downstream signaling in vivo. nih.gov | nih.gov |

| Preclinical | FGFR1-amplified NSCLC PDTX models | FGFR1 amplification | Potent antitumor activity (stasis or regression). Correlation with FGFR1 FISH score and protein expression. aacrjournals.org | aacrjournals.org |

| Phase I (NCT00979134) | Advanced Solid Tumors (selected cohorts) | FGFR1 or FGFR2 amplification | Evidence of FGFR pathway expression in tumors with signs of efficacy. Potential of FGFR1/3 expression, amplification, and mutation as selection markers in bladder cancer. Co-amplification of RTKs may confer resistance. asco.org | asco.org |

| Phase I (NCT00979134) | Advanced Solid Tumors | Not specifically selected initially | Established safety and PK/PD properties. Dose-expansion cohorts in FGFR1 or FGFR2 amplified patients showed activity. clinicaltrials.govresearchgate.net A partial response observed in FGFR1-amplified squamous NSCLC. researchgate.net Stable disease observed in some patients. researchgate.net | clinicaltrials.govresearchgate.net |

| Phase II (NCI-MATCH EAY131, Subprotocol W) | Various Tumors with FGFR aberrations | FGFR1-3 amplification, mutation, or fusion | Did not meet primary endpoint (16% ORR across all alterations). Modest activity observed in patients with FGFR mutations and fusions (22% ORR in FGFR fusion tumors). Stable disease in 37.5%. ascopubs.orgnih.gov | ascopubs.orgnih.gov |

| Phase II (SHINE study) | Gastroesophageal Adenocarcinoma | FGFR2 gene amplifications or polysomy | Evaluated efficacy vs. paclitaxel. (Note: Preliminary data noted as not yet available despite study closing). dovepress.com | dovepress.com |

Structure

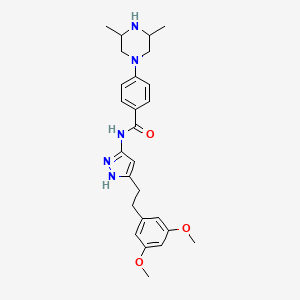

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32) |

InChI Key |

VRQMAABPASPXMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Azd4547: a Kinase Inhibitor Targeting Fibroblast Growth Factor Receptors

Discovery and Developmental Rationale for AZD4547

The fibroblast growth factor receptor (FGFR) family plays crucial roles in normal physiological processes such as tissue repair, inflammation, angiogenesis, and development. rcsb.org However, aberrant signaling through FGFRs, often due to amplification or mutation, is implicated in the development and drug resistance of many cancers, including non-small cell lung cancer, breast cancer, multiple myeloma, and gastric cancer. rcsb.orgnih.govnih.govresearchgate.net This high frequency of FGFR dysregulation in various tumor types provided a strong rationale for the discovery and development of selective FGFR inhibitors as potential therapeutic agents. rcsb.orgnih.govresearchgate.net this compound, also known as Fexagratinib, was developed by AstraZeneca as a novel, orally bioavailable, potent, and selective inhibitor targeting the fibroblast growth factor receptor tyrosine kinase family. apexbt.comsemanticscholar.orgwikipedia.org Its development aimed to address the role of deregulated FGFR signaling in tumorigenesis. researchgate.netapexbt.com

Inhibitory Spectrum and Selectivity of this compound Across FGFR Isoforms (FGFR1-4)

This compound is characterized as a potent and selective inhibitor of FGFR tyrosine kinases, demonstrating significant activity against FGFR1, FGFR2, and FGFR3. apexbt.comsemanticscholar.orgtocris.com Studies have reported potent nanomolar half-maximal inhibitory concentration (IC50) values for these isoforms. For recombinant FGFR kinases, reported IC50 values for this compound are typically in the subnanomolar to low nanomolar range: 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3. semanticscholar.orgtocris.com Another source reports IC50 values of 12 nM for FGFR1, 2 nM for FGFR2, and 40 nM for FGFR3, based on inhibition of kinase activity. apexbt.com When assessed against FGFR autophosphorylation, the reported IC50 values were 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3. apexbt.com

This compound exhibits weaker activity against FGFR4 compared to the other FGFR isoforms, with a reported IC50 value of 165 nM. nih.govsemanticscholar.org This difference in potency is attributed, in part, to structural distinctions in the kinase domain of FGFR4. nih.govspandidos-publications.com

Beyond the FGFR family, this compound demonstrates selectivity over a range of other tyrosine and serine/threonine kinases. semanticscholar.orgtocris.com For instance, its activity against KDR (VEGFR2) is significantly lower, with an IC50 of 24 nM for recombinant kinase activity, representing approximately 120-fold selectivity over FGFR1. semanticscholar.org Cellular phosphorylation data further confirmed this selectivity profile, showing an approximate 20-fold difference over KDR (cellular IC50 of 12 nM for FGFR1 vs. 258 nM for KDR). semanticscholar.org this compound also shows significantly lower potency or no detectable inhibition against a broad panel of unrelated kinases, including IGFR (>2,900-fold selectivity compared to FGFRs), CDK2 (>50,000-fold), p38 (>50,000-fold), ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2. semanticscholar.orgtocris.com

The potent and selective inhibition of FGFRs by this compound has been shown to have antiproliferative effects on tumor cell lines with deregulated FGFR expression. apexbt.comtocris.com

Here is a summary of reported IC50 values for this compound against FGFR isoforms:

| Target | IC50 (nM) | Assay Type | Source |

| FGFR1 | 0.2 | Recombinant Kinase Activity | semanticscholar.orgtocris.com |

| FGFR2 | 2.5 | Recombinant Kinase Activity | semanticscholar.orgtocris.com |

| FGFR3 | 1.8 | Recombinant Kinase Activity | semanticscholar.orgtocris.com |

| FGFR4 | 165 | Recombinant Kinase Activity | nih.govsemanticscholar.org |

| FGFR1 | 12 | Cellular Phosphorylation | apexbt.comsemanticscholar.org |

| FGFR2 | 2.5 | Cellular Phosphorylation | apexbt.com |

| FGFR3 | 1.8 | Cellular Phosphorylation | apexbt.com |

| KDR (VEGFR2) | 24 | Recombinant Kinase Activity | semanticscholar.org |

| KDR (VEGFR2) | 258 | Cellular Phosphorylation | semanticscholar.org |

Molecular Basis of this compound's Binding and Inhibition of the FGFR Kinase Domain

This compound functions as a type I kinase inhibitor, meaning it binds to the active conformation of the FGFR kinase domain where the DFG motif is in the "in" state. portlandpress.comresearchgate.netmdpi.comnih.gov This binding occurs in the ATP pocket, competing with ATP for the binding site. mdpi.comnih.gov

Structural Analysis of this compound-FGFR Interaction Modes

The crystal structure of this compound bound to the kinase domain of FGFR1 (PDB ID 4WUN or 4V05) has been determined at high resolution (1.65 Å). rcsb.orgmdpi.comproteopedia.org This structure provides detailed insights into the molecular recognition between this compound and FGFR1. rcsb.org this compound binds within a long, narrow crevice formed by the tight closure of the FGFR1 P-loop. rcsb.org The binding mode involves extensive drug-protein interactions and an integral network of water molecules. rcsb.org

This compound's binding to FGFR1 in the DFG-in conformation is characterized by specific interactions, including hydrogen bonds with residues in the hinge region and the DFG motif. mdpi.comnih.gov

Interestingly, studies investigating the interaction of this compound with the FGFR1 V561M gatekeeper mutation have revealed that this compound can bind in multiple modes, contributing to its retained affinity despite the mutation. nih.govresearchgate.net In one conformation, the binding is very similar to that observed with wild-type (WT) FGFR1, with minor adjustments in the P-loop and hinge region to accommodate the methionine substitution. researchgate.net However, a "bent" inhibitor conformation has also been observed in the presence of the V561M mutation, indicating flexibility in this compound's binding mode. researchgate.net This flexibility is thought to be a key factor in overcoming resistance conferred by certain gatekeeper mutations. researchgate.netresearchgate.net

Identification of Key Amino Acid Residues in the this compound Binding Pocket

Structural analysis has identified key amino acid residues within the FGFR kinase domain that are critical for the binding and inhibition by this compound. These residues are primarily located in the hinge region and the DFG motif, which form part of the ATP-binding pocket. mdpi.comnih.gov

Specific residues involved in hydrogen bonding interactions with this compound in the FGFR1 complex include:

Asp641 (part of the DFG motif): Forms a hydrogen bond with the backbone nitrogen atom of this residue, interrupting the coordination of the ATP phosphate (B84403) group. researchgate.netmdpi.comnih.gov

Hinge region residues: this compound forms hydrogen bonds with residues in the hinge region, such as Ala564 and Glu562 in FGFR1. researchgate.netmdpi.comnih.gov

Other residues in the binding pocket that interact with this compound include Phe489 in the P-loop. researchgate.net The tight closure of the P-loop around this compound creates the specific binding environment. rcsb.org

Mutations in the ATP-binding pocket, particularly in the hinge region, can affect the binding of FGFR inhibitors. aacrjournals.org However, the flexible nature of this compound's binding has been suggested to help maintain affinity even in the presence of certain mutations like V561M in FGFR1. nih.govresearchgate.netresearchgate.net

Allosteric or Conformational Changes Induced by this compound Binding

This compound binds to the active, DFG-in conformation of FGFR kinases. portlandpress.comresearchgate.netmdpi.comnih.gov Its binding stabilizes this conformation and prevents the binding of ATP, thereby inhibiting the kinase activity. mdpi.comnih.gov

The binding of this compound to FGFR1 has been shown to induce the tight closure of the P-loop, forming a narrow crevice around the inhibitor molecule. rcsb.org This induced fit is part of the exquisite molecular recognition between this compound and FGFR1. rcsb.org

While this compound primarily targets the active conformation, the observation of multiple binding modes in the presence of the V561M mutation in FGFR1 suggests that the inhibitor can accommodate some conformational adjustments in the binding pocket. nih.govresearchgate.net This flexibility in binding conformation, facilitated by a flexible linker in the this compound molecule, contributes to its ability to maintain affinity for certain mutant forms of FGFR1. nih.gov

The binding of this compound to FGFRs ultimately leads to the inhibition of downstream signaling pathways typically activated by FGFRs, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are involved in cell proliferation, differentiation, and survival. aacrjournals.orgaacrjournals.orgmdpi.com

Preclinical Efficacy Evaluation of Azd4547 in Disease Models

In Vitro Characterization of AZD4547 Anti-Proliferative Activity

In vitro studies using a variety of cancer cell lines have been crucial in characterizing the anti-proliferative effects of this compound aacrjournals.orgaacrjournals.org.

Dose-Response Relationships in FGFR-Addicted Cell Lines

This compound has demonstrated potent inhibitory activity against FGFRs 1, 2, and 3 in in vitro kinase assays, with reported IC50 values of 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 aacrjournals.orgtocris.comaacrjournals.org. Studies using large panels of cancer cell lines have shown that the most potent anti-proliferative responses to this compound are largely confined to cell lines where FGFR signaling is deregulated through mechanisms such as gene amplification, mutation, or translocation aacrjournals.orgaacrjournals.org. For instance, in a panel of over 100 cell lines, varying anti-proliferative responses were observed, with the most potent effects seen in FGFR-deregulated lines aacrjournals.orgaacrjournals.org. This compound has shown potent anti-proliferative activity in lung cancer cell lines harboring amplified FGFR1, with GI50 values ranging from 0.003 to 0.111 μmol/L in sensitive lines aacrjournals.org. In H1581 cells, which are FGFR1-amplified, this compound exhibited a GI50 significantly lower than in resistant cells researchgate.net. This compound has also shown potent suppression of proliferation in cell lines with NTRK1 fusion genes, such as KM12(Luc), with a GI50 of 100 nM frontiersin.org.

Here is a table summarizing some reported in vitro potencies:

| Target | IC50 (nM) | Source |

| FGFR1 | 0.2 | aacrjournals.orgtocris.comaacrjournals.org |

| FGFR2 | 2.5 | aacrjournals.orgtocris.comaacrjournals.org |

| FGFR3 | 1.8 | aacrjournals.orgtocris.comaacrjournals.org |

| TRKA | 8.8 | frontiersin.org |

| TRKB | 7.6 | frontiersin.org |

| TRKC | 1.0 | frontiersin.org |

Here is a table summarizing some reported GI50 values in specific cell lines:

| Cell Line | FGFR Alteration | GI50 (nM) | Source |

| KM12(Luc) | TPM3-NTRK1 fusion | 100 | frontiersin.org |

| DMS114 | FGFR1 amplified | 3-111 (μM) | aacrjournals.org |

| NCI-H1581 | FGFR1 amplified | 3-111 (μM) | aacrjournals.org |

| H1581AR | Resistant | >6000 | researchgate.net |

Impact of this compound on Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT, STAT3)

This compound inhibits the phosphorylation of FGFRs and their downstream substrates, including FRS2α and p44/42 MAPK (ERK1/2), in sensitive cell lines aacrjournals.orgaacrjournals.orgaacrjournals.org. Inhibition of FGFR signaling by this compound leads to the modulation of key downstream pathways such as MAPK and PI3K/AKT nih.govresearchgate.netnih.gov. Studies have shown that this compound treatment can potently inhibit the phosphorylation of these downstream molecules in a dose-dependent manner nih.gov. For instance, in KM12(Luc) cells, this compound treatment inhibited TRKA/B phosphorylation and the phosphorylation of downstream molecules like PLC-gamma and AKT in a dose-dependent manner nih.gov. This compound at a concentration of 0.1 μM has been shown to downregulate the expression of MAPK target genes (DUSP6, CCND1, and ETV1) nih.gov. While this compound can effectively block the ERK pathway, combination treatments may be needed to completely block STAT3 activation oncotarget.com. Resistance to this compound can be driven by increased STAT3 activation downstream of mutated FGFR1 nih.gov. This compound treatment has also been shown to inhibit mTORC1 and STAT3 activation in certain contexts researchgate.netresearchgate.net.

Induction of Cell Cycle Arrest and Apoptosis by this compound

The anti-proliferative effects of this compound can involve the induction of cell cycle arrest and apoptosis, although the extent varies depending on the cell line aacrjournals.orgaacrjournals.org. This compound has been shown to induce G1-phase cell cycle arrest in sensitive cell lines aacrjournals.orgaacrjournals.org. In KM12(Luc) cells, this compound leads to Sub G1/G1 arrest in a dose-dependent manner and induces apoptosis nih.gov. This compound treatment significantly induced apoptosis in Sum52-PE and KMS11 cells, while dramatically increasing G1 arrest but not apoptosis in KG1a cells apexbt.com. In some studies, this compound alone has been reported to induce apoptosis in several cell lines aacrjournals.org. For example, treatment with this compound alone significantly increased apoptosis in NCI-H1581 and NCI-H226 cell lines aacrjournals.org.

Effects of this compound on Cellular Migration and Invasion Capabilities

This compound has demonstrated the ability to inhibit cellular migration and invasion in various cancer cell lines researchgate.netaacrjournals.orgresearchgate.netfrontiersin.orgmdpi.com. Studies in ovarian cancer cells have shown that this compound inhibits cell migration and invasion under non-toxic conditions aacrjournals.orgresearchgate.net. In breast cancer cells, this compound treatment significantly reduced cell motility and invasion frontiersin.org. Combination treatment with this compound and other agents has been shown to essentially block cell invasion in certain breast cancer cell lines mdpi.com. This compound treatment resulted in reduced cell migration in pediatric solid tumor cell lines researchgate.net.

In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Preclinical in vivo studies using xenograft models have evaluated the anti-tumor efficacy of this compound nih.govsemanticscholar.org.

Evaluation in Human Cancer Cell Line-Derived Xenografts (CDX) with FGFR Alterations

This compound has exhibited dose-dependent anti-tumor activity in human cancer cell line-derived xenograft (CDX) models with deregulated FGFR expression tocris.comnih.govsemanticscholar.org. In KMS11 (FGFR3 translocated) and SNU16 (FGFR2 amplified, gastric) tumor xenograft models, chronic dosing of this compound resulted in dose-dependent growth inhibition aacrjournals.orgaacrjournals.org. Oral administration of this compound in an FGFR3-driven xenograft model resulted in potent dose-dependent anti-tumor activity semanticscholar.org. In SCID mice bearing established KMS11 tumors, this compound treatment showed significant tumor growth inhibition, with complete tumor stasis observed at higher doses semanticscholar.orgapexbt.com. In a KM12(Luc) xenograft model, this compound treatment significantly delayed tumor growth frontiersin.org. This compound has also shown potent tumor stasis or regression effects in FGFR1-amplified patient-derived tumor xenograft (PDTX) models of non-small cell lung cancer (NSCLC) aacrjournals.org. The anti-tumor efficacy in these models correlated well with FGFR1 gene amplification and protein expression levels aacrjournals.org. This compound has demonstrated potent anti-tumor effects in xenograft models derived from various human cancer cell lines dependent on FGFR1-3, including KMS11, KG1a, and SNU16 clinicaltrials.gov.

Here is a table summarizing some in vivo efficacy findings in xenograft models:

| Xenograft Model | FGFR Alteration | Efficacy Outcome | Source |

| KMS11 | FGFR3 translocation | Dose-dependent growth inhibition, Tumor stasis | aacrjournals.orgaacrjournals.orgsemanticscholar.orgapexbt.com |

| SNU16 | FGFR2 amplification | Dose-dependent growth inhibition | aacrjournals.orgaacrjournals.org |

| KM12(Luc) | TPM3-NTRK1 fusion | Significantly delayed tumor growth | frontiersin.org |

| H1581 (NSCLC) | FGFR1 amplification | Tumor regressions | aacrjournals.org |

| FGFR1-amplified PDTX | FGFR1 amplification | Potent tumor stasis or regression | aacrjournals.org |

Efficacy Assessment in Patient-Derived Xenograft (PDX) Models Harboring FGFR Dysregulations

Patient-derived xenograft (PDX) models, which are established by implanting patient tumor tissue directly into immunodeficient mice, are considered valuable preclinical tools as they often retain key characteristics of the original human tumors nih.govaacrjournals.orgthno.org. This compound has been evaluated in several PDX models with different types of cancer harboring FGFR dysregulations.

In gastric cancer (GC) PDX models, this compound demonstrated marked antitumor effects specifically in models with FGFR2 amplification nih.gov. One study successfully established nine passable GC PDX models, including one with FGFR2 amplification, and showed that this compound exerted marked antitumor effects exclusively in the FGFR2-amplified model (G03) nih.gov. Interestingly, synergistic antitumor activity was observed in an FGFR2-amplified and MET overexpressing GC PDX model when treated simultaneously with this compound and the MET inhibitor crizotinib (B193316) mdpi.com. Another study using a diffuse-type gastric cancer (DGC) PDX model with FGFR2 amplification (GAGA6) showed sensitivity to this compound, although acquired resistance developed with intermittent treatment aacrjournals.org.

In non-small cell lung cancer (NSCLC), this compound has shown potent tumor stasis or regression in FGFR1-amplified squamous lung PDX models aacrjournals.orgaacrjournals.org. In one study, this compound induced potent tumor stasis or regression in four out of five FGFR1 gene-amplified squamous lung PDX models tested, while only partial tumor growth inhibition was observed in non-amplified models aacrjournals.org. The antitumor efficacy correlated well with FGFR1 gene amplification (FISH score ≥ 6) and high-level protein expression (IHC 3+) aacrjournals.orgaacrjournals.org.

This compound also demonstrated antitumor efficacy in a PDX model of pancreatic cancer bone metastasis that exhibited high expression of FGFR1 spandidos-publications.com. The study showed that this compound was more effective at reducing tumor growth than capecitabine (B1668275) and that a combination of the two exhibited a significant synergistic effect spandidos-publications.com.

In ovarian cancer, this compound significantly decreased tumor weight in xenograft models derived from drug-sensitive cell lines (A2780 and SKOV3ip1) and in a drug-sensitive PDX model, but not in models derived from drug-resistant cells nih.gov.

These findings from PDX models across different cancer types highlight the potential of this compound in tumors with FGFR dysregulations and underscore the importance of FGFR amplification and expression as potential predictive biomarkers for response.

Impact of this compound on Tumor Growth, Regression, and Survival in Animal Models

Preclinical studies using various animal models have investigated the impact of this compound on tumor growth, its ability to induce regression, and its effects on survival.

This compound has demonstrated dose-dependent inhibition of tumor growth in FGFR-driven human tumor xenograft mouse models tocris.com. In gastric cancer xenografts carrying FGFR2 gene amplification, this compound resulted in significant dose-dependent tumor growth inhibition and improved survival oncotarget.com. Studies on xenograft models transplanted with transformed cells derived from FGFR1 amplified NSCLC patients have shown that this compound can stop tumor growth and promote regression oncotarget.com.

In FGFR3-TACC3-transformed glioma xenografts, oral administration of this compound resulted in prolonged survival compared to vehicle control oncotarget.com.

In an endometrial xenograft model, treatment with this compound at a dose of 10 mg/kg for 15 days by oral gavage reduced tumor volume significantly compared to the vehicle group nih.gov. In a mouse model of endometriosis, this compound induced regression of endometriotic lesions and reduced FGFR2 expression in a dose-dependent manner nih.gov. Doses of 12.5 mg/kg and 25 mg/kg induced a regression of 12.2% and 83.3%, respectively, compared to the vehicle nih.gov.

In ovarian cancer cell line xenografts, this compound significantly decreased tumor weight in models derived from drug-sensitive cells nih.gov.

These studies collectively indicate that this compound has significant antitumor activity in various animal models with FGFR-driven tumors, leading to tumor growth inhibition, regression, and in some cases, improved survival.

Histopathological and Molecular Correlates of this compound Response in Preclinical Tumor Models

Analyzing the histopathological and molecular changes in preclinical tumor models treated with this compound provides insights into the mechanisms of response and potential resistance.

In FGFR1-amplified squamous NSCLC PDX models, antitumor efficacy of this compound correlated well with FGFR1 gene amplification (FISH score ≥ 6) and corresponding high-level protein expression (IHC 3+) aacrjournals.orgaacrjournals.org. Models with lower protein expression despite gene amplification showed less response aacrjournals.org. Treatment with this compound inhibited FGFR signaling by reducing phosphorylation of downstream targets such as p-FRS2 and p-Erk1/2 in FGFR1-amplified cell lines aacrjournals.org. In vivo, this compound effectively reduced phosphorylation of FGFR2 downstream targets like phospho-AKT and phospho-ERK, confirming pathway modulation aacrjournals.org.

In the pancreatic cancer PDX model, this compound treatment significantly suppressed FGFR1 expression and reduced the expression of FGFR1 targets, such as p-Akt spandidos-publications.com. Immunohistochemistry revealed that Ki-67, a cell proliferation marker, and p-Akt were significantly reduced in the this compound-treated groups spandidos-publications.com.

In the drug-sensitive ovarian cancer PDX model treated with this compound, the numbers of Ki-67-positive cells were reduced, and TUNEL-positive cells were increased, indicating inhibition of cell proliferation and increased apoptosis nih.gov.

Studies investigating mechanisms of resistance in a FGFR2-amplified DGC PDX model found that acquired resistance to this compound was associated with AKT-independent phosphorylation and inhibition of GSK3β aacrjournals.org. Resistance could be overcome by combining the FGFR inhibitor with a PKC inhibitor, which led to dephosphorylation and activation of GSK3β aacrjournals.org.

In colorectal cancer liver metastasis PDX models, this compound showed selective antitumor activity in models with FGFR2 amplification and high expression by inactivating both the PI3K/AKT/mTOR and MAPK pathways thno.org. KRAS mutation was suggested as a potential negative predictive biomarker, while FGFR1 copy number gains might be a positive predictive biomarker thno.org.

These findings underscore the importance of FGFR gene amplification and protein expression as key correlates of response to this compound in preclinical models. They also highlight the modulation of downstream signaling pathways like MAPK and PI3K/AKT and provide insights into potential resistance mechanisms involving alternative pathways.

Data Tables

| Cancer Type | FGFR Alteration | Model Type | Key Finding on Efficacy | Citation |

| Gastric Cancer | FGFR2 amplification | PDX | Marked antitumor effects; synergistic with crizotinib in MET co-overexpression. | nih.govmdpi.com |

| Gastric Cancer (Diffuse Type) | FGFR2 amplification | PDX | Initial sensitivity, acquired resistance observed. | aacrjournals.org |

| NSCLC (Squamous) | FGFR1 amplification | PDX | Potent tumor stasis or regression. | aacrjournals.orgaacrjournals.org |

| Pancreatic Cancer (Bone Metastasis) | FGFR1 expression/amplification | PDX | Higher efficacy than capecitabine; synergistic combination effect. | spandidos-publications.com |

| Ovarian Cancer | Not specified (drug-sensitive models) | Xenograft & PDX | Significant decrease in tumor weight in sensitive models. | nih.gov |

| Glioma | FGFR3-TACC3 transformed | Xenograft | Prolonged survival. | oncotarget.com |

| Endometriosis | FGFR2 expression | Mouse model | Regression of lesions, dose-dependent. | nih.gov |

| Cancer Type | FGFR Alteration | Model Type | Key Histopathological/Molecular Correlate | Citation |

| NSCLC (Squamous) | FGFR1 amplification | PDX | Efficacy correlates with high FGFR1 gene amplification and protein expression; inhibition of p-FRS2 and p-Erk1/2. | aacrjournals.orgaacrjournals.org |

| Pancreatic Cancer (Bone Metastasis) | FGFR1 expression/amplification | PDX | Reduced FGFR1, p-Akt, and Ki-67 expression; increased apoptosis (TUNEL). | spandidos-publications.com |

| Gastric Cancer (Diffuse Type) | FGFR2 amplification | PDX | Acquired resistance linked to AKT-independent GSK3β inhibition; overcome by PKC inhibition. | aacrjournals.org |

| Colorectal Cancer Liver Metastasis | FGFR2 amplification | PDX | Inactivation of PI3K/AKT/mTOR and MAPK pathways. | thno.org |

Mechanisms of Azd4547 Action and Cellular Pharmacodynamics

Target Engagement and Inhibition of FGFR Phosphorylation in Preclinical Systems

AZD4547 functions as a potent and selective inhibitor of FGFR tyrosine kinases, with reported IC50 values of 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 tocris.comnih.gov. Preclinical studies have consistently shown that this compound potently inhibits FGFR phosphorylation and downstream signaling in human tumor cell lines exhibiting deregulated FGFR expression semanticscholar.orgresearchgate.net. This inhibition is dose-dependent semanticscholar.orgresearchgate.net. For instance, studies in various cancer cell lines, including those from non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer, have demonstrated that this compound treatment leads to decreased phosphorylation of FGFR and downstream signaling proteins like mitogen-activated protein kinase (MAPK) semanticscholar.orgresearchgate.netnih.gov. The concentrations of this compound required to inhibit cellular FGFR phosphorylation generally align with the in vitro proliferation IC50 values in sensitive cell lines researchgate.net. Inhibition of FGFR signaling by this compound also affects the phosphorylation of downstream markers such as FRS2 and PLCγ researchgate.net. While AKT phosphorylation, often linked to FGFR signaling, was unaffected by this compound in some cell lines, it showed modulation in others researchgate.net.

Regulation of Cell Proliferation and Survival Pathways by this compound

This compound has demonstrated potent in vitro antiproliferative effects on tumor cell lines characterized by deregulated FGFR expression tocris.comsemanticscholar.orgresearchgate.net. The mechanism of growth inhibition by this compound can be cell line dependent semanticscholar.orgresearchgate.net. In various preclinical models, this compound treatment has resulted in decreased cell confluence and inhibited cell migration nih.govresearchgate.net. This compound treatment leads to decreased phosphorylation of signaling proteins involved in cell survival pathways nih.govresearchgate.net. Key pathways affected include the Ras/MAPK and JAK/STAT pathways nih.govresearchgate.net. Inhibition of the MAPK/ERK pathway appears to be a predominant mechanism responsible for this compound-induced effects, including apoptosis aacrjournals.org. This compound can block auto-phosphorylation of TRKs and phosphorylation of their downstream molecules, including PLC-gamma and AKT, in a dose-dependent manner nih.gov. It can also downregulate the expression of MAPK target genes and the E2F pathway nih.gov. In some contexts, this compound treatment has been shown to lead to G0/G1 arrest in cancer cells nih.gov. The combination of this compound with other inhibitors, such as those targeting PI3K or STAT3, has shown increased efficacy in inhibiting cell proliferation and survival, suggesting crosstalk between these pathways and highlighting potential strategies to overcome resistance nih.govresearchgate.netoaepublish.comfrontiersin.org.

Modulation of Angiogenesis and Tumor Microenvironment by this compound

FGFR signaling plays a significant role in angiogenesis, the formation of new blood vessels that supply tumors mdpi.comfrontiersin.org. Aberrant FGF signals can promote tumor development by supporting tumor angiogenesis and redefining the tumor environment mdpi.com. This compound has been shown to modulate the tumor microenvironment. In preclinical models, this compound treatment inhibited the proliferation and lung metastasis of tumor cells and reduced the presence of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment and systemic circulation nih.govkarger.com. MDSCs are involved in tumor angiogenesis nih.gov. Studies have indicated that this compound can inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs) researchgate.net. Furthermore, this compound can disrupt the proangiogenic microenvironment and vasculogenic mimicry arising from the interplay between endothelial and tumor cells nih.gov. It has been shown to downregulate several pro-angiogenic factors nih.gov.

Mechanisms of Programmed Cell Death Induced by this compound (Apoptosis, Autophagy)

This compound has been reported to induce programmed cell death, including apoptosis and autophagy, in various cancer cell lines researchgate.netnih.govaacrjournals.orgkarger.comresearchgate.netnih.gov. Apoptosis is a crucial programmed cell death pathway for eliminating unwanted cells ecancer.org. Studies using Annexin V and propidium (B1200493) iodide staining have indicated that this compound alone can significantly increase apoptosis in certain cancer cell lines aacrjournals.org. In some instances, the combination of this compound with radiation therapy has shown a significant increase in apoptosis compared to either treatment alone aacrjournals.org. This compound treatment has led to increased apoptosis in pediatric solid tumor cell lines nih.govresearchgate.net.

Autophagy is another type of programmed cell death or a mechanism that can contribute to cell survival researchgate.netnih.govecancer.orgnih.gov. This compound has been shown to induce autophagy in FGFR1-amplified NSCLC cells nih.gov. While some studies suggest that autophagy induced by FGFR inhibition might be a protective mechanism, others indicate that inhibiting autophagy can enhance apoptosis after this compound treatment nih.gov. For example, silencing beclin-1, a key protein in autophagy, enhanced apoptosis after this compound treatment in NSCLC cells nih.gov. Markers of autophagy, such as LC3 puncta and lipidated LC3-II, have been used to assess the effect of this compound on this process nih.govnih.gov.

The mechanism by which this compound induces cell death can involve mitochondrial dysfunction, including mitochondrial depolarization and cytochrome c release nih.gov. While some studies have reported caspase activation following FGFR inhibition, others have observed caspase-independent cell death induced by this compound nih.gov.

Induction of Cellular Senescence by this compound

Cellular senescence is a state of irreversible cell cycle arrest researchgate.net. While FGFR signaling has been shown to induce cellular senescence in some cancer cell types, it can also delay or prevent it in others nih.govjci.org. Research indicates that this compound, as an FGFR inhibitor, can attenuate cellular senescence in certain contexts. For example, treatment with this compound attenuated cell senescence in the lungs and bronchial epithelium of a preclinical model, which correlated with improvements in mucociliary clearance nih.govjci.org. Pharmacological blockade of FGFRs with this compound led to a decrease in senescence markers like p16 and p21 nih.gov.

Identification of Predictive Biomarkers for Azd4547 Sensitivity and Resistance

Genomic Alterations in FGFRs (Amplifications, Mutations, Fusions) as Predictive Markers for AZD4547 Efficacy

Genomic alterations in FGFR genes, including amplifications, mutations, and fusions, are key focuses as potential predictive biomarkers for this compound efficacy mdpi.com. These alterations can lead to aberrant activation of FGFR signaling, driving tumor growth and survival mdpi.comnih.gov.

FGFR Amplifications: Amplification of FGFR genes, particularly FGFR1 and FGFR2, has been investigated for its predictive value. Preclinical studies have shown that this compound can inhibit tumor growth in models with FGFR1 or FGFR2 amplification tocris.comoncotarget.comnih.govnih.gov. For example, this compound demonstrated significant tumor growth inhibition in gastric cancer models carrying FGFR2 gene amplification oncotarget.com. However, the predictive value of FGFR amplification alone has shown inconsistencies in clinical trials. A phase II study of this compound in squamous cell lung cancer (SqCLC) with FGFR1 amplification showed modest antitumor activity, and molecular analyses revealed poor correlation between gene amplification and expression, suggesting the presence of other genomic modifiers openrepository.com. Similarly, a randomized phase II trial (SHINE) in advanced gastric cancer with FGFR2 amplification failed to demonstrate improved progression-free survival with this compound compared to paclitaxel, partly attributed to intra-tumor heterogeneity of FGFR2 amplification and poor concordance between amplification and expression nih.govaacrjournals.org.

FGFR Mutations: Activating mutations in FGFRs are also explored as predictive markers. Preclinical models with specific FGFR mutations have shown differential sensitivity to this compound. For instance, preclinical cellular models harboring the FGFR3 V555M mutation have demonstrated resistance to this compound oncotarget.com. Conversely, the FGFR1 V561M gatekeeper mutation, while increasing receptor autophosphorylation, still maintained affinity for this compound in some studies, although it can cause resistance via STAT3 activation and epithelial-mesenchymal transition in certain cell lines oncotarget.comfrontiersin.org.

FGFR Fusions: Chromosomal rearrangements leading to FGFR gene fusions can result in constitutively active kinases and are considered promising therapeutic targets mdpi.com. In a phase II trial of this compound in patients with advanced cancers harboring FGFR1-3 aberrations, partial responses were observed in patients whose tumors harbored FGFR activating mutations and fusions mdpi.comresearchgate.net. For patients with FGFR fusions, the response rate was 22%, and the 6-month progression-free survival rate was 56% in this trial, suggesting that fusions might be stronger predictors of response compared to amplifications alone researchgate.net.

Transcriptomic Signatures Correlating with this compound Response in Preclinical Models

Transcriptomic profiling can identify gene expression patterns that correlate with sensitivity or resistance to this compound, offering insights into the underlying biological mechanisms.

Studies using gene expression profiling in FGFR2-amplified, drug-sensitive tumor cell lines treated with this compound have identified dynamic transcript biomarkers downstream of key signaling pathways like RAS-MAPK and PI3K/AKT aacrjournals.orgaacrjournals.orgresearchgate.net. Specific transcripts, such as DUSP6, ETV5, and YPEL2, were found to be modulated downstream of oncogenic FGFR1, 2, and 3, while EGR1 showed selective modulation by FGFR2 signaling aacrjournals.orgaacrjournals.org. These transcript biomarkers showed consistent time-dependent modulation correlating with this compound exposure and inhibition of downstream signaling molecules like FRS2 or ERK aacrjournals.orgresearchgate.net. These findings suggest that specific transcriptomic signatures can serve as pharmacodynamic biomarkers reflecting the inhibition of FGFR signaling by this compound in preclinical models aacrjournals.orgaacrjournals.orgresearchgate.net.

Proteomic and Phosphoproteomic Biomarkers of this compound Activity

Proteomic and phosphoproteomic analyses can provide a snapshot of protein expression and phosphorylation status, offering insights into activated signaling pathways and potential biomarkers of response or resistance to this compound.

While the search results did not provide extensive details specifically on proteomic and phosphoproteomic biomarkers directly for this compound, the principle involves assessing the phosphorylation status of FGFRs and their downstream signaling molecules (e.g., FRS2, ERK, AKT) as indicators of pathway activity and inhibition by this compound aacrjournals.orgresearchgate.net. Changes in the levels or phosphorylation of these proteins following this compound treatment can serve as pharmacodynamic markers. However, challenges exist in developing reliable assays for phospho-protein epitopes aacrjournals.org. Research in head and neck squamous cell carcinomas (HNSCC) has shown that in this compound-sensitive cell lines, the drug inhibited p-MAPK in a time-dependent manner, indicating the impact on downstream signaling nih.gov.

Emerging Biomarker Technologies for FGFR Alteration Detection in Preclinical Samples (e.g., circulating tumor DNA, exosomes)

Emerging technologies offer less invasive methods for detecting FGFR alterations, which can be particularly valuable in preclinical studies and for monitoring treatment response and resistance.

Circulating Tumor DNA (ctDNA): Analysis of ctDNA allows for the detection of genomic alterations from tumor cells circulating in the bloodstream, providing a less invasive alternative to tissue biopsies aacrjournals.orge-juo.orge-juo.orgdntb.gov.ua. Studies have indicated that ctDNA sequencing can identify FGFR2 amplifications in patients with advanced gastric cancer, including those that might be missed by conventional tissue analysis aacrjournals.org. ctDNA analysis can also potentially reveal heterogeneous FGFR2 amplification within different tumor regions and identify concurrent genomic alterations associated with resistance aacrjournals.orgdntb.gov.ua. This technology holds promise for identifying patients who may benefit from FGFR inhibitors and for monitoring the emergence of resistance mechanisms aacrjournals.orge-juo.orge-juo.orgdntb.gov.ua.

Exosomes: Exosomes are small vesicles released by cells, including tumor cells, that contain various molecules like DNA, RNA, and proteins. These can be isolated from biofluids and analyzed for tumor-specific alterations e-juo.orgdntb.gov.ua. While the search results did not provide specific data on exosome analysis in the context of this compound, exosomes are being explored as a source of genetic and other biomarkers for cancer diagnosis and monitoring, including the detection of FGFR alterations e-juo.orgdntb.gov.ua.

Validation of Putative Biomarkers in Preclinical Models of this compound Response

Validation of potential biomarkers is a critical step to confirm their predictive value and ensure their reliability in predicting response to this compound.

Putative transcript biomarkers identified through gene expression profiling have been validated in various in vitro and in vivo preclinical models aacrjournals.orgaacrjournals.orgresearchgate.net. For example, transcript biomarkers of FGFR signaling inhibition by this compound, such as DUSP6, ETV5, YPEL2, and EGR1, were validated in different tumor cell lines and xenograft models aacrjournals.orgaacrjournals.org. These studies confirmed that these transcripts were consistently modulated upon this compound treatment in sensitive models, correlating with the inhibition of downstream signaling pathways aacrjournals.orgresearchgate.net. Patient-derived xenograft (PDX) models are also utilized to validate biomarkers, providing a more clinically relevant setting oncotarget.comopenrepository.comnih.govnih.govresearchgate.net. For instance, this compound showed anti-cancer effects in drug-sensitive EOC cells and PDX models, while resistance in other models was associated with the expression level of c-Met or FGF19/FGFR4, highlighting the importance of validating biomarkers in relevant preclinical systems nih.govresearchgate.net.

Data Tables

Note: The tables below are presented in a static format. In an interactive format, these tables could allow users to sort or filter the data based on different columns.

Table 1: Summary of FGFR Genomic Alterations and this compound Response in Preclinical and Clinical Settings

| FGFR Alteration Type | FGFR Subtype | Preclinical Models | Clinical Observations (this compound) | Predictive Value for this compound Efficacy | Source |

| Amplification | FGFR1 | Sensitivity in some cell lines and xenografts oncotarget.comnih.gov | Modest activity in SqCLC; poor correlation with expression openrepository.com | Inconsistent; likely influenced by other factors openrepository.com | oncotarget.comnih.govopenrepository.com |

| Amplification | FGFR2 | Sensitivity in gastric cancer models oncotarget.comnih.gov | Limited efficacy in advanced gastric cancer trial (SHINE); heterogeneity observed nih.govaacrjournals.org | Inconsistent; heterogeneity and expression levels are factors nih.govaacrjournals.org | oncotarget.comnih.govaacrjournals.org |

| Mutation | FGFR3 | Resistance with V555M mutation oncotarget.com | Partial responses observed in NCI-MATCH subprotocol W researchgate.net | Varies by specific mutation oncotarget.comresearchgate.net | oncotarget.comresearchgate.net |

| Mutation | FGFR1 | V561M maintained affinity but can cause resistance oncotarget.comfrontiersin.org | Partial responses observed in NCI-MATCH subprotocol W researchgate.net | Varies by specific mutation oncotarget.comfrontiersin.orgresearchgate.net | oncotarget.comfrontiersin.orgresearchgate.net |

| Fusion | FGFR1, FGFR3 | Sensitivity in xenograft models oncotarget.com | Higher response rate and PFS in NCI-MATCH subprotocol W compared to amplifications mdpi.comresearchgate.net | More promising predictor than amplification alone mdpi.comresearchgate.net | oncotarget.commdpi.comresearchgate.net |

Table 2: Examples of Transcript Biomarkers Modulated by this compound in Preclinical Models

| Transcript | Associated Pathway | Modulation by this compound | Specificity (FGFR subtype) | Validation Models | Source |

| DUSP6 | RAS-MAPK | Repressed | FGFR1, 2, 3 | Cell lines, xenografts | aacrjournals.orgaacrjournals.orgresearchgate.net |

| ETV5 | RAS-MAPK | Repressed | FGFR1, 2, 3 | Cell lines, xenografts | aacrjournals.orgaacrjournals.orgresearchgate.net |

| YPEL2 | Downstream of FGFR | Modulated | FGFR1, 2, 3 | Cell lines, xenografts | aacrjournals.orgaacrjournals.org |

| EGR1 | Downstream of FGFR | Modulated | FGFR2 | Cell lines, xenografts | aacrjournals.orgaacrjournals.org |

| SPRED1 | RAS-MAPK | Repressed | Downstream of FGFR | Cell lines | aacrjournals.orgaacrjournals.org |

Mechanisms of Intrinsic and Acquired Resistance to Azd4547

On-Target Resistance Mechanisms to AZD4547

On-target resistance mechanisms involve modifications or alterations to the FGFR kinase itself, thereby reducing the effectiveness of this compound binding and inhibition.

Secondary FGFR Kinase Domain Mutations (e.g., Gatekeeper Mutations)

The acquisition of secondary mutations within the kinase domain of FGFRs is a prominent mechanism of acquired resistance to kinase inhibitors, including this compound. oaepublish.comnih.gov Gatekeeper mutations, located strategically within or near the ATP-binding pocket, can sterically hinder inhibitor binding or alter the kinase's conformation to favor ATP binding over the inhibitor. oaepublish.comnih.govnih.gov For instance, the FGFR1 V561M gatekeeper mutation has been identified as a driver of resistance to this compound. nih.govresearchgate.net Although this compound can still bind to FGFR1 V561M with nanomolar affinity in vitro, cellular resistance is observed, mediated by increased activation of STAT3 downstream of the mutant receptor. nih.govresearchgate.net Other gatekeeper mutations, such as FGFR2 V564M and FGFR3 V555M, have also been linked to resistance against ATP-competitive FGFR inhibitors like this compound. nih.govfrontiersin.org Specific mutations in FGFR2, found within or adjacent to the ATP-binding pocket, have been shown to decrease this compound sensitivity in breast cancer. jcancer.org

Table 1: Documented Secondary FGFR Mutations and Their Impact on this compound Sensitivity

| FGFR | Mutation | Associated Mechanism/Location | Effect on this compound Sensitivity | Source |

| FGFR1 | V561M | Gatekeeper mutation, leads to increased STAT3 activation | Dramatic resistance | nih.govresearchgate.net |

| FGFR2 | V564M | Gatekeeper mutation | Confers resistance | nih.gov |

| FGFR3 | V555M | Gatekeeper mutation, alters kinase conformation | Associated with resistance | nih.govfrontiersin.org |

| FGFR2 | I567, N568, V581, E584, S587, K660, K678 | Within or near ATP-binding pocket | Decreased sensitivity | jcancer.org |

Upregulation of FGFR Ligands or Receptor Copy Number

Increased production of FGFR ligands by tumor cells or the surrounding stroma can overcome FGFR inhibition by driving enhanced receptor activation and downstream signaling, even in the presence of this compound. Similarly, amplification of FGFR genes, leading to an increased copy number and subsequent overexpression of the receptor protein, can contribute to resistance by providing more target molecules than the inhibitor can effectively block. While FGFR amplification is often a criterion for selecting patients for FGFR-targeted therapy, some cell lines with FGFR1 amplification have demonstrated intrinsic insensitivity to this compound. frontiersin.org Elevated expression of MET, another receptor tyrosine kinase, has also been observed in this compound-resistant tumors. aacrjournals.org

Off-Target Resistance Mechanisms: Activation of Bypass Signaling Pathways

Tumor cells can circumvent FGFR inhibition by activating alternative signaling pathways that are independent of FGFR but can maintain cell survival and proliferation.

Activation of Alternative Receptor Tyrosine Kinases (e.g., MET, HER2/ERBB2, IGFR)

Activation or upregulation of other RTKs is a significant mechanism of bypass signaling that confers resistance to FGFR inhibitors. Overexpression and activation of MET have been widely reported as a mechanism of acquired resistance to this compound in various cancers, including lung and gastric carcinomas. oaepublish.comaacrjournals.orgnih.govoncotarget.com This MET activation can lead to downstream signaling that bypasses the need for active FGFR signaling. nih.gov Activation of other RTKs, such as HER2/ERBB2 and IGFR, has also been implicated in resistance to FGFR-targeted therapies. oaepublish.comoncotarget.commdpi.com Studies in FGFR2 amplified gastric cancer cells showed that activation of EGFR, HER3 (ERBB3), and MET contributed to reduced sensitivity to this compound. oncotarget.com

Table 2: Alternative Receptor Tyrosine Kinases Contributing to this compound Resistance

| Alternative RTK | Associated Cancer Types | Mechanism of Resistance | Source |

| MET | Lung cancer, Gastric cancer | Overexpression, activation, bypasses FGFR signaling | oaepublish.comaacrjournals.orgnih.govoncotarget.com |

| HER2/ERBB2 | Gastric cancer | Activation, contributes to hyposensitivity | oncotarget.com |

| IGFR | Various cancers | Activation of alternative downstream signaling | aacrjournals.orgmdpi.com |

| EGFR | Gastric cancer | Activation, contributes to hyposensitivity | oncotarget.com |

| HER3/ERBB3 | Gastric cancer | Activation, involved in MET-driven resistance signaling | oaepublish.comoncotarget.com |

Aberrant Activation of Downstream Signaling Nodes (e.g., RAS/RAF/MEK, PI3K/AKT/mTOR)

Resistance can also arise from the constitutive or aberrant activation of key signaling nodes downstream of FGFRs, notably the MAPK (RAS/RAF/MEK) and PI3K/AKT/mTOR pathways. Reactivation of the MAPK-ERK signaling cascade is a common mechanism by which tumors develop resistance to FGFR inhibition, including resistance to this compound. aacrjournals.org This can occur through various mechanisms, including the activation of bypass RTKs or the acquisition of mutations within the RAS/RAF/MEK pathway itself, such as secondary NRAS mutations or the formation of oncogenic BRAF fusions. oaepublish.com

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a crucial role in cell survival and growth. vulcanchem.com Activation of AKT has been shown to mediate acquired resistance to FGFR inhibitors. jcancer.org Treatment with this compound has, in some contexts, led to increased phosphorylation of AKT and STAT3, suggesting their involvement in resistance mechanisms. researchgate.net The STAT3 pathway, in particular, is a key driver of resistance mediated by the FGFR1 V561M mutation. nih.govresearchgate.net Additionally, inactivation of GSK3β, a downstream target, has been identified as a resistance mechanism to this compound in gastric cancer cell lines. oaepublish.comfrontiersin.org

Table 3: Downstream Signaling Pathway Alterations Implicated in this compound Resistance

| Pathway Node | Mechanism of Activation/Alteration | Contribution to this compound Resistance | Source |

| MAPK/ERK | Reactivation via RTK bypass or downstream mutations | Common resistance mechanism | oaepublish.comaacrjournals.org |

| RAS/RAF/MEK | Secondary mutations (e.g., NRAS), oncogenic fusions (e.g., BRAF) | Leads to constitutive MAPK signaling | oaepublish.com |

| PI3K/AKT/mTOR | Activation, potentially induced by FGFR inhibition | Mediates acquired resistance | researchgate.netjcancer.orgvulcanchem.com |

| STAT3 | Increased phosphorylation, driven by certain FGFR mutations | Key driver of resistance | oaepublish.comnih.govresearchgate.net |

| GSK3β | Inactivation | Involved in resistance mechanisms | oaepublish.comfrontiersin.org |

Contributions of the Tumor Microenvironment to this compound Resistance

The tumor microenvironment (TME) is a complex ecosystem that can significantly impact a tumor's response to therapy. mdpi.com Components of the TME, such as cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and secreted factors, can contribute to both intrinsic and acquired resistance to this compound. aacrjournals.orgnih.govmdpi.com Paracrine signaling from the tumor stroma, including the production of FGF ligands by CAFs, can stimulate FGFR signaling in tumor cells and promote resistance. aacrjournals.orgnih.govmdpi.com Research indicates that FGF released by CAFs can induce the recruitment of TAMs, and targeting FGFR with this compound can lead to a reduction in TAMs, highlighting the TME's role in mediating resistance. mdpi.com The TME fosters an environment that supports tumor cell proliferation, angiogenesis, immune evasion, and drug resistance, emphasizing the importance of considering the TME when addressing resistance to therapies like this compound. researchgate.net

Resistance to this compound, a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, presents a significant challenge in cancer therapy. This resistance can be either intrinsic, present before treatment begins, or acquired, developing over time during treatment. Preclinical studies have identified several mechanisms contributing to both types of resistance.

Acquired resistance mechanisms to FGFR inhibitors, including this compound, are diverse and can involve bypass signaling, epithelial-mesenchymal transition (EMT), and the emergence of secondary mutations in FGFR, known as gatekeeper mutations. oaepublish.com

One observed mechanism of acquired resistance involves the activation of alternate receptor tyrosine kinases (RTKs). oaepublish.com For instance, in FGFR2-amplified gastric cancer cells, activation of RTKs such as EGFR, HER3, and MET has been shown to contribute to hyposensitivity to this compound. nih.govoncotarget.com In DMS114 resistant cells, transcriptional upregulation of MET led to the reactivation of the MAPK signaling pathway. oaepublish.com Similarly, elevated levels of MET in H1581 resistant cells led to increased downstream signaling pathways. oaepublish.com Cross-talk between FGFR and MET signaling has been confirmed, and MET activation has been demonstrated to be sufficient to bypass the dependency on the FGFR signaling pathway in acquired resistance models to FGFR inhibitors like this compound in lung cancer. spandidos-publications.com

Activation of intracellular signaling pathways also plays a role in resistance. Independent phosphorylation and inactivation of GSK3β have been demonstrated as a mechanism of resistance in PDX models of FGFR2 amplified diffuse gastric cancer that became resistant through chronic this compound treatment. oaepublish.com This AKT-independent phosphorylation of GSK3β was found to maintain prosurvival proteins MCL-1 and BCL-XL in resistant cells. aacrjournals.org AKT hyperactivation is another common mechanism underlying resistance to FGFR inhibitors in bladder cancers with FGFR hyperactivation or overexpression. aging-us.com Resistance to this compound by the V561 mutation is mediated by increased phosphorylation of STAT3. oaepublish.com this compound treatment, by targeting FGFR1, can induce resistance mechanisms, including increased phosphorylation of phospho-AKT and phospho-STAT3 levels in FGFR1 N546K overexpressing cells. researchgate.net

Epithelial-mesenchymal transition (EMT) has also been described as a mechanism of resistance following chronic exposure to FGFR inhibitors. oaepublish.com Morphological changes consistent with EMT, such as cells becoming more spindle-shaped and displaying upregulation of vimentin (B1176767) and downregulation of E-cadherin, were observed in the gastric cancer cell line SNU-16 after chronic exposure to this compound. oaepublish.com

The emergence of secondary mutations in FGFR, particularly gatekeeper mutations, is another mechanism of acquired resistance. oaepublish.com FGFR2 gatekeeper mutations V565I and N550K have been verified in BaF3 cells overexpressing FGFR2 and made resistant to dovitinib, with different molecular mechanisms. oaepublish.com The V565I mutation confers resistance through steric hindrance of the drug into the ATP binding cleft, while the N550K mutation confers resistance through stabilization of FGFR2 into the active conformation. oaepublish.com The FGFR3 V555M mutation was identified in KMS-11 multiple myeloma cells made resistant to an FGFR inhibitor. oaepublish.com FGFR1 gatekeeper mutations such as V561M and N546K are common mechanisms of resistance to FGFR1-3 inhibitors like this compound in cells. researchgate.net The FGFR3 V555M gatekeeper mutation is associated with resistance to FGFR inhibitors, including this compound. jcancer.org Mutations in the tyrosine kinase domain of FGFR2 have also been observed as resistance mechanisms to this compound. aacrjournals.org

Other mechanisms identified include the inactivation of RASA1 and activation of the drug-efflux transporter ABCG2. researchgate.netaacrjournals.org Overexpression of MET, inactivation of RASA1, and activation of ABCG2 have been reported as resistance mechanisms to this compound in bladder cancer. jcancer.org

Intrinsic resistance to FGFR inhibition can occur due to EGFR dependency despite the presence of activating FGFR3 mutations, where EGFR is able to repress FGFR3 expression. oaepublish.com In FGFR-amplified cell lines, resistance to this compound can occur due to EGFR signaling. spandidos-publications.com

Development of Preclinical Models for Studying the Evolution of this compound Resistance

Preclinical models are crucial for understanding the development and mechanisms of resistance to targeted therapies like this compound. Various in vitro and in vivo models have been developed and utilized for this purpose.

In vitro cell line modeling has been a common approach to understand FGFR inhibitor resistance, with gatekeeper mutations in the kinase domain of many FGFRs reported as a mechanism for acquired drug resistance in these models. aacrjournals.org One strategy involves treating tumor cells grown in vitro with increasing drug concentrations and then analyzing the surviving cell clones for molecular changes. mdpi.com For example, an ex vivo this compound-resistant model (GAGA6-R⁺) was established by culturing GAGA6 tumor cells in the presence of this compound until resistant cells emerged. aacrjournals.orgresearchgate.net

Preclinical in vivo studies, particularly with patient-derived xenograft (PDX) models, have also been successfully performed to identify drug-resistant daughter cells and explore the mechanisms involved. mdpi.com PDX models of diffuse-type gastric cancer (DGC) have been generated to recapitulate the primary cancer and develop in vivo drug resistance models against pan-FGFR inhibitors like this compound. aacrjournals.orgresearchgate.net For instance, intermittent in vivo treatment of GAGA6 tumors (FGFR2 amplified PDX model) with this compound gave rise to PDX tumors with acquired resistance (GAGA6-R). aacrjournals.orgresearchgate.netaacrjournals.org A novel FGFR2-amplified GC PDX model was established and cultured with this compound over 14 weeks in vivo to study resistance. researchgate.net In vivo experiments using intraperitoneal xenografts with epithelial ovarian cancer (EOC) cells and a PDX model have also been performed to analyze the anti-tumor effect of this compound and strategies for overcoming resistance. nih.gov

Transcriptomics and transposon mutagenesis have been employed in mouse models to identify multiple mechanisms of resistance. aacrjournals.org Mouse ILCs (mILC) with SB transposon insertions in Fgfr2 have been used to explore their response to this compound and the mechanisms of acquired resistance. aacrjournals.org This approach, combined with RNA sequencing-based analyses of this compound-resistant tumors, has identified several known and novel potential resistance mechanisms. researchgate.netaacrjournals.org

Systematic strategies have also been developed for an unbiased approach to preclinically anticipate resistance mechanisms. mdpi.com CRISPR/Cas technology is now widely adopted for controlled gene editing and can be used for unbiased global screening of off-targets responsible for therapy resistance due to changes in gene expression and protein sequence, or in epigenetic signatures. mdpi.com A kinome-wide CRISPR/Cas9 screen identified kinases involved in altering sensitivity to FGFR inhibition in FGFR2 amplified gastric cancer cell lines. oaepublish.com

Preclinical models representing various cancer types, including gastric cancer, bladder cancer, lung cancer, and ovarian cancer, have been utilized to study this compound resistance. oaepublish.comnih.govoncotarget.comspandidos-publications.comaacrjournals.orgaging-us.comresearchgate.netresearchgate.netjcancer.orgaacrjournals.orgnih.govresearchgate.net

Reversal of Resistance through Specific Interventions in Preclinical Models

Preclinical studies have explored various strategies and interventions to overcome or reverse resistance to this compound. These approaches often involve combination therapies targeting the identified resistance mechanisms.

Co-targeting of FGFR and ILK, an upstream receptor of GSK3β, in FGFR2 amplified gastric cancer cell lines resulted in synergistic anti-tumor responses. oaepublish.com

In cases where resistance is mediated by bypass signaling through other RTKs, combination therapy has shown promise. Inhibiting the rescue effect mediated by EGFR, HER3, and MET with their targeted tyrosine kinase inhibitors (TKIs) abrogated the hyposensitivity to this compound in FGFR2 amplified gastric cancer cells. nih.gov Synergy in growth inhibition was observed when gastric cancer cells were treated with a combination of this compound and cetuximab (an EGFR monoclonal antibody) both in vitro and in vivo. nih.govoncotarget.com The combination of this compound and gefitinib (B1684475) synergistically inhibits the proliferation of resistant head and neck squamous cell carcinoma (HNSCC) cell lines where resistance is due to EGFR signaling. spandidos-publications.com Combining this compound with SU11274, a c-Met-specific inhibitor, synergistically induced cell death in ovarian cancer cells expressing high levels of c-Met. nih.gov Concurrent inhibition of MET and FGFR signaling may be important in FGFR-dependent lung cancer where MET activation contributes to resistance. spandidos-publications.com

Strategies targeting intracellular signaling pathways involved in resistance have also been investigated. Treatment of GAGA6-R cells (this compound-resistant PDX model) with protein kinase C (PKC) inhibitor H7 in combination with this compound led to dephosphorylation and activation of GSK3β and synergistically enhanced cell death in vitro. aacrjournals.orgnih.gov Midostaurin, a multikinase inhibitor with PKC-inhibiting activity, in part reversed resistance of GAGA6-R tumor to this compound in vivo. aacrjournals.orgaacrjournals.org Combining this compound with STAT3 inhibition demonstrated increased efficacy in pediatric solid tumor models where this compound treatment led to increased phosphorylation of STAT3. researchgate.net Dual blocking of SHP2 and FGFR2 enhanced the effects of FGFR2 inhibitors in FGFR2-amplified gastric cancer both in vitro and in vivo via suppressing RAS/ERK and PI3K/AKT pathways. elifesciences.org Combining the SHP2 inhibitor SHP099 with this compound was more effective at tumor cell killing and reducing activation of downstream signaling pathways than either inhibitor alone in human gastric cancer cell lines with amplified FGFR2. elifesciences.org This combination also showed sensitivity in gastric cancer cells with acquired resistance from a patient who progressed on FGFR2 inhibitor treatment. elifesciences.org

Overcoming resistance mediated by drug efflux transporters has also been explored. The impact of the ABCB1 modulator elacridar (B1662867) on the anticancer activity of this compound has been measured in resistant cell lines. researchgate.net

In ovarian cancer cells resistant to this compound, combining this compound with FGF19 siRNA or with a selective FGFR4 inhibitor led to significantly reduced cell proliferation. nih.gov Co-targeting of BET and FGFRs is required to improve the responses of metastatic uveal melanoma (UM) to BET inhibitors, and this compound significantly suppressed FGF2-induced resistance to BET inhibitors in UM cell lines. embopress.org The combination of a BET inhibitor and this compound significantly decreased tumor size in an in vivo UM model compared to monotherapy. embopress.org

These preclinical studies highlight the potential of combination therapies and targeting specific resistance mechanisms to overcome or reverse this compound resistance.

Combinatorial Therapeutic Strategies Involving Azd4547

Rationale for Combining AZD4547 with Other Therapeutic Agents

The rationale for combining this compound with other therapeutic agents stems from the complex nature of cancer signaling and the emergence of resistance to single-agent FGFR inhibition. Aberrant FGFR signaling can activate multiple downstream pathways, including the Ras/MAPK and PI3K/AKT/mTOR pathways, which contribute to tumor progression and survival. nih.govfrontiersin.org Furthermore, activation of alternative receptor tyrosine kinases (RTKs) or other signaling nodes can lead to acquired resistance to FGFR inhibitors. nih.govoncotarget.comresearchgate.net Combining this compound with inhibitors targeting these compensatory pathways or with conventional chemotherapy agents can potentially lead to synergistic anti-tumor effects, prevent or overcome resistance, and improve therapeutic outcomes. spandidos-publications.comaacrjournals.orgnih.gov

Combination of this compound with Other Targeted Therapies

Preclinical studies have explored the combination of this compound with various targeted therapies to enhance its anti-tumor activity.

Synergistic Effects with MEK, PI3K, mTOR, or SHP2 Inhibitors

Inhibition of pathways downstream of FGFR, such as the MAPK and PI3K/AKT/mTOR pathways, has shown synergistic effects when combined with this compound in preclinical models. For instance, a high degree of synergism between PI3K and FGFR inhibitors has been reported in preclinical models. nih.govaacrjournals.org Studies in FGFR1-amplified lung and bladder cancer cells demonstrated that this compound combined with an mTOR inhibitor (AZD8055 or KU0063794) or a pan-PI3K inhibitor (GDC-0941) caused synergistic induction of cell death in vitro. aacrjournals.orguq.edu.au Similarly, combining the AKT inhibitor AZD5363 with this compound showed additive effects in prostate cancer cell lines in vitro and in vivo, by inhibiting multiple signaling pathways and mitigating compensatory upregulation of FGFR signaling induced by AKT inhibition. oncotarget.com Research in bladder cancer cells also indicated that inhibiting Akt signaling could improve FGFR-targeted therapies with this compound. aging-us.com

SHP2 inhibition has also shown promise in combination with this compound, particularly in overcoming resistance. In FGFR2-amplified gastric cancer cell lines, the combination of this compound and the SHP2 inhibitor SHP099 significantly suppressed cell proliferation and overcame FGFR2 inhibitor resistance by further suppressing downstream RAS/ERK and PI3K/AKT pathways. elifesciences.orgelifesciences.org

Combination with HSP90 Inhibitors

While direct preclinical data specifically on this compound combined with HSP90 inhibitors is limited in the provided context, HSP90 inhibitors are known to stabilize several client oncoproteins, including some involved in pathways that may be dysregulated in cancers targeted by FGFR inhibitors. hematologyandoncology.netmdpi.com Preclinical data generally supports the potential for HSP90 inhibitors in combination therapy to overcome TKI resistance and enhance efficacy by inhibiting multiple targets simultaneously. hematologyandoncology.netmdpi.com Acquired resistance to FGFR inhibitors has been found to be overcome by HSP90 inhibitors in some models. oaepublish.com

Synergy with Other Kinase Inhibitors